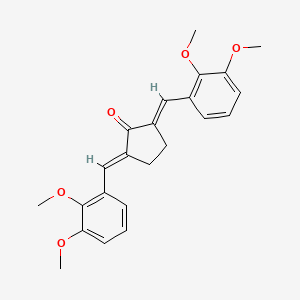

2,5-bis(2,3-dimethoxybenzylidene)cyclopentanone

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds typically involves aldol condensation reactions where cyclopentanone is reacted with aromatic aldehydes in the presence of an alkali catalyst. For instance, compounds like 2,5-bis(3,4-dimethoxybenzyl)cyclopentylamine are synthesized through a sodium methoxide catalyzed aldol condensation followed by catalytic reduction, with yields reaching up to 91.8% (Jarboe et al., 1978).

Molecular Structure Analysis

The molecular structure of bis-benzylidene cyclopentanone derivatives often exhibits noncrystallographic symmetry. For example, a related compound, 2,5-bis(3,4-dimethoxybenzylidene)cyclopentanone, demonstrates a planar structure with the cyclopentanone ring intersecting two noncrystallographic mirror planes, resulting in a molecule with approximate C-2v symmetry (Butcher et al., 2007).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, including photochemical processes. For example, the photosensitizer 2,5-bis(4-dimethylaminobenzylidene)-cyclopentanone has been shown to sensitize the production of singlet oxygen in deoxygenated solutions, with its photooxidation yielding specific products depending on the solvent used (Zoto et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as their mesomorphic behavior, are influenced by the nature of substituents attached to the cyclopentanone core. For instance, derivatives with alkoxy groups display nematogenic or smectic phases depending on the length of the alkoxy chain (Matsunaga & Miyamoto, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are significantly affected by the substitution pattern on the benzylidene moieties. Spectroscopic studies of 2,5-diarylidenecyclopentanones indicate that electronic absorption and fluorescence characteristics vary with different substituents, suggesting potential for excited-state proton transfer in acidic media (Ucak-Astarlioglu & Connors, 2005).

Applications De Recherche Scientifique

Environmental Impact and Human Exposure

Research on non-persistent environmental chemicals, such as phthalates and bisphenol A (BPA), highlights the widespread human exposure to industrial chemicals. Studies have shown almost universal exposure among populations to common phthalates, BPA, and parabens, which are used in a multitude of consumer products. For instance, a Danish study found that nearly all participants were exposed to the most common phthalates and BPA, as well as at least two of the parabens, underscoring the pervasive nature of these substances in the environment and their potential endocrine-disrupting effects (Frederiksen et al., 2014).

Health Implications of Exposure

The health implications of exposure to environmental phenols and parabens have been a significant area of research. For example, a study in the United States examined the urinary concentrations of environmental phenols in pregnant women, finding significant exposure levels and suggesting potential health risks to both mothers and their unborn children (Mortensen et al., 2014). Another study associated prenatal exposure to phthalates and BPA with behavioral issues in children, further emphasizing the need for understanding the impact of these chemicals (Philippat et al., 2017).

Propriétés

IUPAC Name |

(2E,5E)-2,5-bis[(2,3-dimethoxyphenyl)methylidene]cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O5/c1-25-19-9-5-7-17(22(19)27-3)13-15-11-12-16(21(15)24)14-18-8-6-10-20(26-2)23(18)28-4/h5-10,13-14H,11-12H2,1-4H3/b15-13+,16-14+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNKCZJKGJAEOCW-WXUKJITCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C=C2CCC(=CC3=C(C(=CC=C3)OC)OC)C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1OC)/C=C\2/C(=O)/C(=C/C3=C(C(=CC=C3)OC)OC)/CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E,5E)-2,5-Bis(2,3-dimethoxybenzylidene)cyclopentanone | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-2-ethylbutanamide](/img/structure/B4630882.png)

![N-({[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4630887.png)

![1-benzyl-2-(1-piperidinylcarbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4630905.png)

![ethyl 5-methyl-2-({[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}amino)-1,3-thiazole-4-carboxylate](/img/structure/B4630923.png)

![N~1~-(4-butylphenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4630934.png)

![ethyl 1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4630951.png)

![N-[2-(2-methylphenoxy)ethyl]-1-naphthamide](/img/structure/B4630955.png)

![4-chloro-5-[(dimethylamino)sulfonyl]-N,N-dimethyl-2-(1-pyrrolidinyl)benzamide](/img/structure/B4630959.png)

![(2-bromo-4-{[1-(3-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4630971.png)